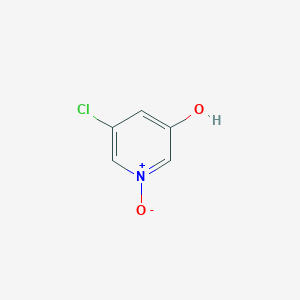
3-Chloro-5-hydroxypyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-hydroxypyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H4ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fifth position, along with an N-oxide functional group
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-5-hydroxypyridine 1-oxide can be synthesized through several methods. One common approach involves the chlorination of 5-hydroxypyridine 1-oxide using sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is usually carried out at elevated temperatures to facilitate the chlorination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form 3-chloro-5-aminopyridine derivatives.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-chloro-5-hydroxypyridine N-oxide derivatives.
Reduction: Formation of 3-chloro-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
3-Chloro-5-hydroxypyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-5-hydroxypyridine 1-oxide involves its interaction with various molecular targets. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity. The chlorine and hydroxyl groups can also interact with biological molecules, potentially leading to antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
5-Chloro-3-hydroxypyridine: Similar structure but lacks the N-oxide group.
3-Chloro-4-hydroxypyridine 1-oxide: Similar structure with the hydroxyl group at a different position.
3,5-Dichloropyridine: Lacks the hydroxyl and N-oxide groups.
Uniqueness: 3-Chloro-5-hydroxypyridine 1-oxide is unique due to the presence of both chlorine and hydroxyl groups along with the N-oxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
特性
IUPAC Name |
5-chloro-1-oxidopyridin-1-ium-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-4-1-5(8)3-7(9)2-4/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWXHLOCGPNRKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Cl)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














